

AM103 In Vitro Assay Application Notes and Protocols

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Compound of Interest

Compound Name: AM103

Cat. No.: B560630

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **AM103**, a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). The following protocols are intended to guide researchers in the evaluation of **AM103** and similar compounds targeting the leukotriene biosynthesis pathway.

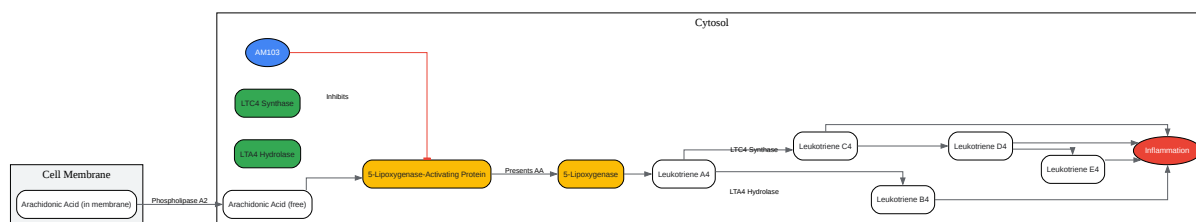
Mechanism of Action

AM103 is an oral, next-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1] FLAP is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[2][3] Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), are potent lipid mediators involved in inflammatory and allergic responses. By binding to FLAP, **AM103** inhibits the synthesis of all leukotrienes, thereby exerting its anti-inflammatory effects.[2][3] This mechanism of action makes **AM103** a promising candidate for the treatment of inflammatory diseases such as asthma and cardiovascular disease.[1][2]

Signaling Pathway

The biosynthesis of leukotrienes, which is inhibited by **AM103**, is a well-defined signaling cascade. The pathway begins with the release of arachidonic acid from the cell membrane by phospholipase A2. FLAP then presents arachidonic acid to 5-lipoxygenase, which converts it to the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either

LTB₄ by LTA₄ hydrolase or to LTC₄ by LTC₄ synthase. LTC₄ is then further converted to LTD₄ and LTE₄. **AM103** acts at the initial stage of this pathway by inhibiting FLAP.



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Inhibition of the Leukotriene Synthesis Pathway by **AM103**.

Quantitative Data Summary

The inhibitory activity of **AM103** has been quantified in various in vitro and in vivo assays. The following table summarizes the key potency values.

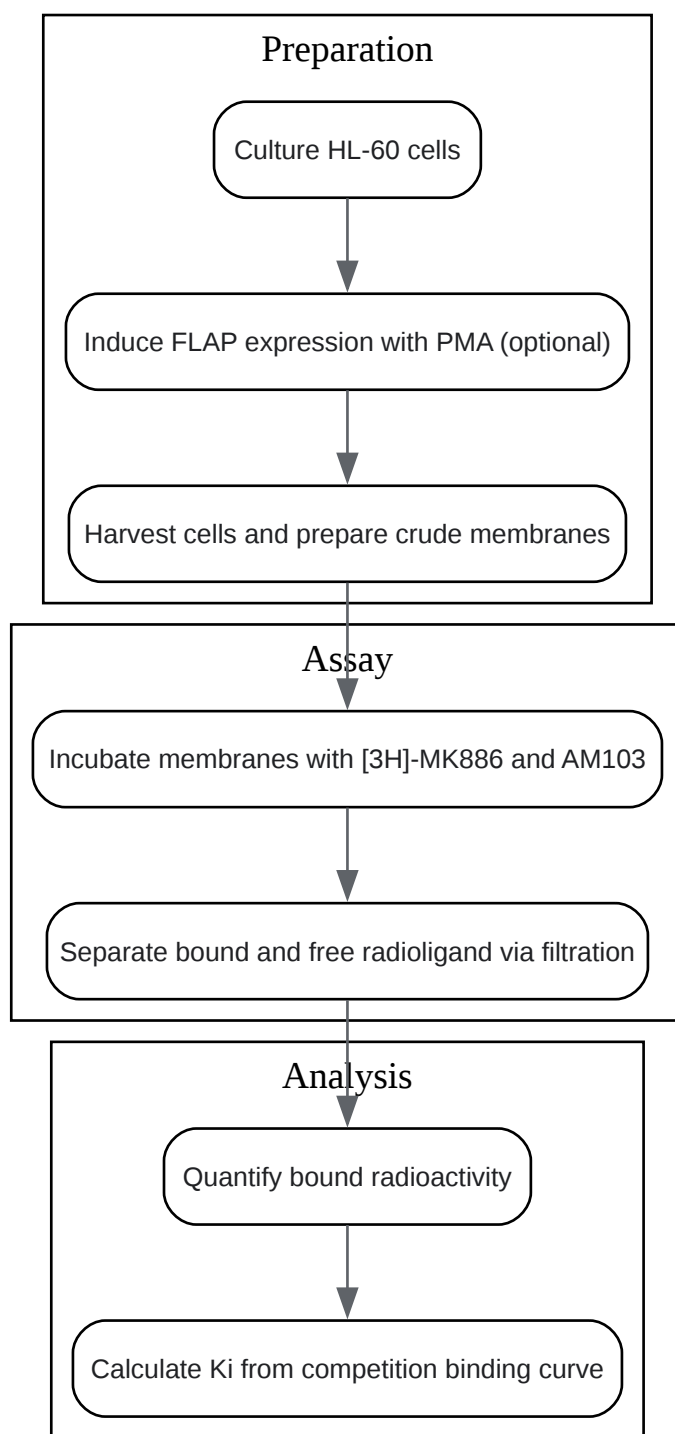
Assay	Species	IC50 / EC50 (nM)	Reference
FLAP Binding	Human	4.2	[4] [5]
Human Whole Blood LTB4 Inhibition	Human	349 - 350	[4] [5]
Rat Whole Blood LTB4 Inhibition	Rat	113	[4]
Mouse Whole Blood LTB4 Inhibition	Mouse	117	[4]
Rat ex vivo Whole Blood LTB4 Inhibition (oral)	Rat	~60	[6] [7]
Rat in vivo Lung LTB4 & CysLT Inhibition	Rat	~330	[4] [6]

Experimental Protocols

FLAP Radioligand Binding Assay

This assay measures the ability of a test compound, such as **AM103**, to displace a radiolabeled ligand from FLAP in cell membranes.

Experimental Workflow:



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Workflow for the FLAP Radioligand Binding Assay.

Materials:

- HL-60 (human promyelocytic leukemia) cells
- Phorbol 12-myristate 13-acetate (PMA) (optional, for enhancing FLAP expression)
- [3H]-MK886 (radioligand)
- **AM103** or other test compounds
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
- Wash buffer (ice-cold)
- Glass fiber filters
- Scintillation fluid
- 96-well filter plates
- Scintillation counter

Protocol:

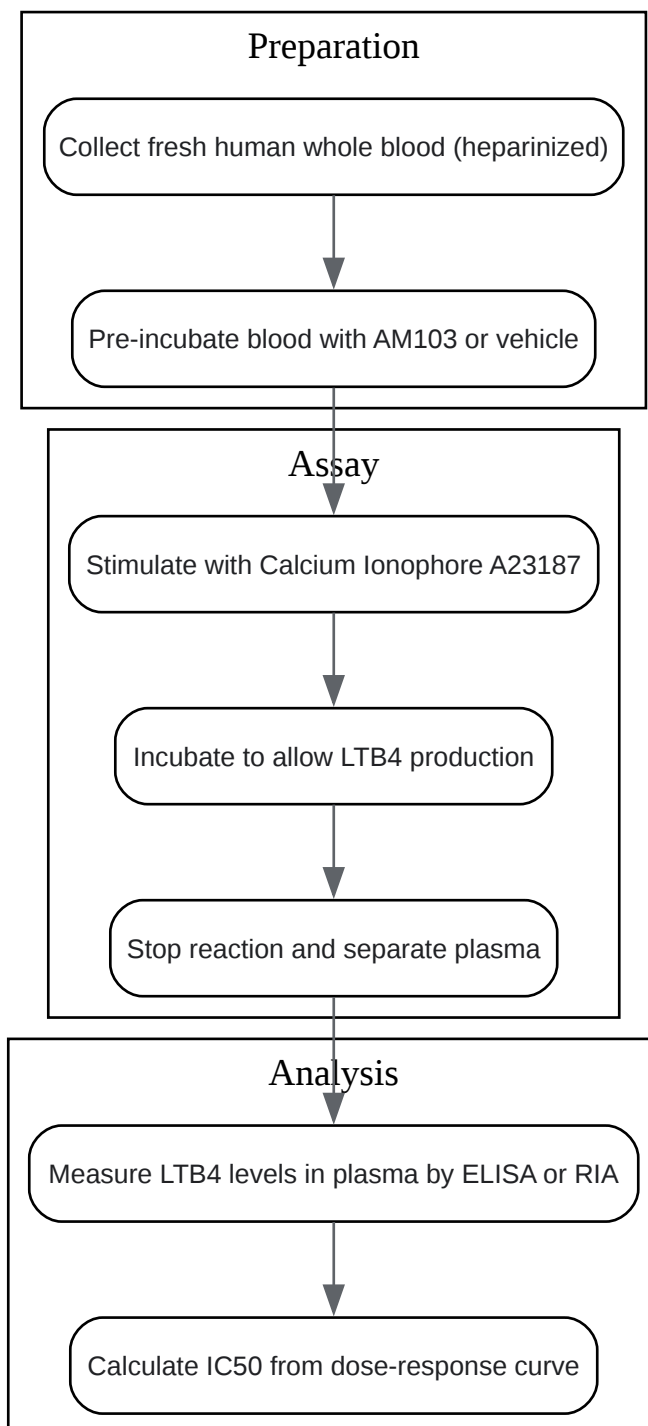
- Cell Culture and Membrane Preparation:
 - Culture HL-60 cells in appropriate media and conditions.
 - For enhanced FLAP expression, treat cells with PMA (e.g., 32 ng/mL) for 72 hours.
 - Harvest cells and wash with cold PBS.
 - Resuspend cells in lysis buffer and homogenize.
 - Centrifuge the lysate at a low speed to remove nuclei and debris.
 - Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
 - Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

- Binding Assay:
 - In a 96-well plate, add the following in order:
 - Binding buffer
 - A dilution series of **AM103** or other test compounds.
 - [3H]-MK886 at a concentration near its K_d (e.g., 6 nM).
 - Cell membranes (e.g., 10 μ g of protein per well).
 - Incubate the plate at room temperature for 1-2 hours with gentle agitation.
- Filtration and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.
 - Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
 - Dry the filters and place them in scintillation vials with scintillation fluid.
 - Quantify the radioactivity using a scintillation counter.
- Data Analysis:
 - Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding.
 - Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Human Whole Blood LTB₄ Inhibition Assay

This assay measures the ability of **AM103** to inhibit the production of LTB4 in human whole blood stimulated with a calcium ionophore.

Experimental Workflow:



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Workflow for the Human Whole Blood LTB4 Inhibition Assay.

Materials:

- Fresh human whole blood collected in heparin-containing tubes
- **AM103** or other test compounds
- Calcium Ionophore A23187
- Phosphate-Buffered Saline (PBS)
- LTB4 ELISA or RIA kit
- Centrifuge

Protocol:

- Blood Collection and Pre-incubation:
 - Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).
 - In a microfuge tube or 96-well plate, pre-incubate a small volume of whole blood with various concentrations of **AM103** or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
- Stimulation and Incubation:
 - Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration of approximately 10 µM.
 - Incubate the samples for 30 minutes at 37°C.
- Sample Processing:
 - Stop the reaction by placing the samples on ice.

- Centrifuge the samples to pellet the blood cells.
- Collect the plasma supernatant for LTB4 analysis.
- LTB4 Measurement:
 - Measure the concentration of LTB4 in the plasma samples using a commercially available LTB4 ELISA or RIA kit, following the manufacturer's instructions.
- Data Analysis:
 - Calculate the percentage inhibition of LTB4 production for each concentration of **AM103** compared to the vehicle control.
 - Plot the percentage inhibition against the logarithm of the **AM103** concentration.
 - Determine the IC50 value from the resulting dose-response curve.

Cysteinyl-Leukotriene (CysLT) Measurement Assay

This protocol outlines the general procedure for measuring the levels of cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) in cell culture supernatants or other biological fluids, which can be adapted to assess the inhibitory effect of **AM103**.

Protocol:

- Sample Collection:
 - Following an appropriate in vitro or ex vivo experiment where cells capable of producing CysLTs (e.g., mast cells, eosinophils) are treated with a stimulus in the presence or absence of **AM103**, collect the cell culture supernatant or biological fluid.
- Sample Preparation (if necessary):
 - Depending on the sample matrix and the requirements of the detection kit, a sample extraction and purification step may be necessary to remove interfering substances. This can often be achieved using solid-phase extraction cartridges.

- CysLT Measurement:
 - Use a commercially available ELISA kit specific for LTC4, LTD4, and/or LTE4. These kits typically operate on the principle of competitive binding.
 - Follow the manufacturer's protocol for the preparation of standards, samples, and reagents.
 - Incubate the samples and standards in the antibody-coated microplate.
 - Add the enzyme-conjugated CysLT.
 - Wash the plate to remove unbound reagents.
 - Add the substrate and allow for color development.
 - Stop the reaction and measure the absorbance using a microplate reader.
- Data Analysis:
 - Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
 - Determine the concentration of CysLTs in the unknown samples by interpolating their absorbance values on the standard curve.
 - Calculate the percentage inhibition of CysLT production by **AM103** compared to the control.

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